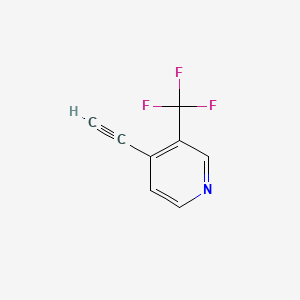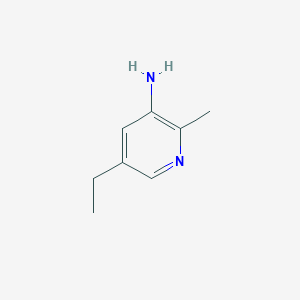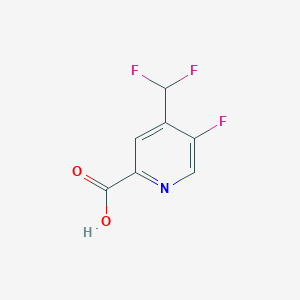![molecular formula C17H14O6 B13581552 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, featuring both benzyloxy and methoxycarbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-hydroxybenzoic acid with benzyl chloroformate in the presence of a base such as pyridine to form the benzyloxycarbonyl derivative. This intermediate is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxycarbonyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-5-(methoxycarbonyl)benzoic acid: A closely related compound with similar functional groups.
3-(Methoxycarbonyl)-5-methylbenzoic acid: Another derivative of benzoic acid with a methoxycarbonyl group.
Uniqueness
3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C17H14O6 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
3-methoxycarbonyl-5-phenylmethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C17H14O6/c1-22-16(20)13-7-12(15(18)19)8-14(9-13)17(21)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
Clave InChI |
KXMGBNVSBKQICS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/no-structure.png)


![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)


![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)


amine](/img/structure/B13581541.png)
![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
